N-Phenyl-3-(pyridin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-3-(pyridin-4-yl)propanamide is an organic compound that belongs to the class of amides It consists of a phenyl group attached to a propanamide backbone, with a pyridin-4-yl substituent on the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired amide. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step and acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(pyridin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenyl-3-(pyridin-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: Similar structure but lacks the pyridin-4-yl substituent.
N-Phenyl-N-(4-pyridyl)acetamide: Contains a similar pyridine ring but with an acetamide backbone.
N-Phenyl-N-(4-piperidinyl)propanamide: Similar structure with a piperidine ring instead of pyridine.
Uniqueness
N-Phenyl-3-(pyridin-4-yl)propanamide is unique due to the presence of both phenyl and pyridin-4-yl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
20745-54-4 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-phenyl-3-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-5,8-11H,6-7H2,(H,16,17) |
InChI Key |
JTIZJUPRWVKKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.